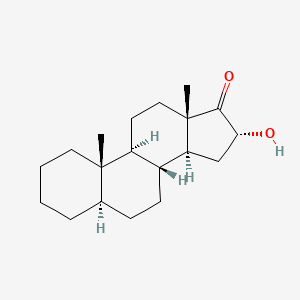

5alpha-Androstan-16alpha-ol-17-one

Description

5α-Androstan-16α-ol-17-one (CAS No.: 25846-17-7) is a steroid derivative with a 5α-androstane backbone. Its molecular formula is C₁₉H₃₀O₂, and it features a hydroxyl group at the 16α position and a ketone at the 17 position . This compound is structurally distinct due to the combination of a hydroxyl group in the less common 16α position and a 17-ketone group, which differentiates it from other androstane derivatives. Its molecular weight is 290.446 g/mol, and it is primarily utilized in research contexts, particularly in steroid metabolism studies and synthetic chemistry .

Properties

CAS No. |

25846-17-7 |

|---|---|

Molecular Formula |

C19H30O2 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

(5R,8R,9S,10S,13S,14S,16R)-16-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H30O2/c1-18-9-4-3-5-12(18)6-7-13-14(18)8-10-19(2)15(13)11-16(20)17(19)21/h12-16,20H,3-11H2,1-2H3/t12-,13-,14+,15+,16-,18+,19+/m1/s1 |

InChI Key |

BHZXMBDTBMXJAX-ZLOBMTTQSA-N |

Isomeric SMILES |

C[C@]12CCCC[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)O)C |

Canonical SMILES |

CC12CCCCC1CCC3C2CCC4(C3CC(C4=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Androstan-16alpha-ol-17-one typically involves multiple steps starting from simpler steroid precursors. One common method involves the reduction of androstenedione to produce 5alpha-androstan-3beta,17beta-diol, which is then further modified to introduce the 16alpha-hydroxy group. This process often requires the use of specific reagents such as lithium aluminum hydride (LiAlH4) for reduction and various protecting groups to ensure selective reactions at desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure hydrogenation reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5alpha-Androstan-16alpha-ol-17-one can undergo oxidation reactions to form ketones or other oxidized derivatives. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: Reduction reactions can convert ketones or other oxidized forms back to alcohols. Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by others. For example, halogenation reactions can introduce halogen atoms at specific positions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2)

Major Products Formed:

Oxidation: Ketones, aldehydes

Reduction: Alcohols

Substitution: Halogenated steroids

Scientific Research Applications

Chemistry: 5alpha-Androstan-16alpha-ol-17-one is used as a precursor in the synthesis of various steroid derivatives. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds with potential therapeutic applications.

Biology: In biological research, this compound is studied for its role in androgen receptor signaling pathways. It helps in understanding the mechanisms of hormone action and the development of male characteristics.

Medicine: The compound has potential applications in hormone replacement therapy and the treatment of conditions related to androgen deficiency. It is also being investigated for its anabolic effects and potential use in muscle-wasting diseases.

Industry: In the industrial sector, this compound is used in the production of steroid-based pharmaceuticals and as a reference standard in analytical laboratories.

Mechanism of Action

5alpha-Androstan-16alpha-ol-17-one exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes involved in the development of male characteristics and other androgenic effects. The compound’s molecular targets include the androgen receptor and various co-regulatory proteins that modulate its activity.

Comparison with Similar Compounds

Androsterone (5α-Androstan-3α-ol-17-one)

Androsterone differs from the target compound in the position of its hydroxyl group (3α vs. 16α). This structural variation significantly impacts biological activity: Androsterone is a weak androgen and a metabolite of testosterone, whereas the 16α-hydroxyl group in 5α-Androstan-16α-ol-17-one may confer unique metabolic stability or receptor-binding properties .

5α-Androstan-17β-ol-3-one (DHT)

DHT shares the 17-ketone group but has a 17β-hydroxyl and 3-ketone instead of a 16α-hydroxyl. DHT’s high affinity for androgen receptors makes it critical in male development, while the 16α-hydroxyl group in the target compound likely reduces androgenic activity, positioning it as a research tool for studying steroid modifications .

17α-Methyl-5α-androstan-17β-ol

The addition of a 17α-methyl group in this synthetic derivative enhances resistance to hepatic metabolism, making it relevant in detecting anabolic steroid abuse. In contrast, the target compound lacks alkyl modifications, rendering it more susceptible to metabolic degradation .

16-Fluoro Derivatives

The target compound’s unsubstituted 16α-hydroxyl group may offer insights into natural steroid interactions .

Research Implications

The 16α-hydroxyl group in 5α-Androstan-16α-ol-17-one offers a unique site for chemical modifications, enabling studies on steroid-enzyme interactions (e.g., cytochrome P450). Its structural novelty contrasts with well-characterized derivatives like DHT, making it valuable for exploring structure-activity relationships in steroid chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.